Perfluorodecyl iodide

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBMXSQHOHKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059974 | |

| Record name | Perfluorodecyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

423-62-1 | |

| Record name | Perfluorodecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosafluoro-10-iododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosafluoro-10-iododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Perfluorodecyl Iodide in Advanced Research: A Technical Guide

Perfluorodecyl iodide (PFDI), a specialized fluorinated compound with the chemical formula C10F21I, is a critical building block and intermediate in various fields of advanced research and development.[1] Its unique properties, derived from its highly fluorinated carbon chain, make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the applications, experimental data, and methodologies associated with this compound in a research context.

Physicochemical Properties

The distinct characteristics of this compound are central to its utility in research. The presence of 21 fluorine atoms imparts high chemical inertness, thermal stability, and low surface energy.[1][2] These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C10F21I | [1][2] |

| CAS Number | 423-62-1 | [1][2][3] |

| Molecular Weight | ~645.98 g/mol | [1][3][4] |

| Appearance | White to off-white transparent crystals or solid | [3][5] |

| Density | 1.8 g/cm³ | [1] |

| Melting Point | 65-70 °C | [1][3] |

| Boiling Point | 195-200 °C | [1][3] |

| Refractive Index | 1.317 - 1.335 | [1][6] |

| Vapor Pressure | 0.475 mmHg @ 25 °C | [1] |

| Purity | 97% - >98% | [3][5][6] |

Applications in Chemical Synthesis

This compound is a versatile reagent primarily used to introduce the perfluorodecyl (C10F21) moiety into other molecules. This functionality is crucial for creating materials with specialized properties and for synthesizing complex organic compounds.

Synthesis of Catalysts and Fluorinated Building Blocks

This compound serves as a precursor for creating specialized chemical building blocks. Notable applications include:

-

Preparation of 3,5-bis(perfluorodecyl)phenylboronic acid : This compound acts as a "green" catalyst, facilitating direct amide condensation reactions.[3][5]

-

Synthesis of 3-(perfluorodecyl)prop-1-ene : This molecule is another valuable fluorinated building block for further chemical modifications.[3][5]

-

Synthesis of Fluorinated Ene-Ynes : Perfluoroalkyl iodides, including PFDI, can be added to terminal alkynes to generate 1,2-disubstituted vinyl iodides, which are precursors to fluorinated ene-ynes.[7] These structures are important synthons for more complex products.[7]

Caption: Synthetic pathways originating from this compound.

Applications in Materials Science

The unique properties imparted by the perfluorodecyl group are leveraged extensively in materials science, particularly for creating high-performance and functional surfaces.

Fluorinated Polymers and Coatings

This compound is a foundational component in the synthesis of advanced fluorinated polymers and coatings.[1] These materials are sought after in demanding sectors like aerospace, electronics, and automotive for their exceptional resistance to heat, chemicals, and wear.[2] The low surface energy of the perfluorodecyl chain also provides surfaces with superior water and oil repellency (hydrophobicity and oleophobicity), a property utilized in performance textiles and protective coatings.[1]

Self-Assembled Monolayers (SAMs) for Advanced Lithography

In the field of microelectronics, this compound and its analogs are investigated for their potential in next-generation lithography. A close relative, Perfluorododecyl iodide (I-PFC12), has been studied for its ability to form self-assembled monolayers (SAMs) on substrates like silicon dioxide (SiO2) and titanium dioxide (TiO2).[8][9]

These SAMs are of interest for area-selective deposition (ASD) and as a potential component in resistless extreme ultraviolet (EUV) lithography, which aims to overcome the limitations of traditional photolithography.[8][9] The iodine atom in the molecule readily absorbs EUV photons, which can aid in the patterning process.[8] Research has shown that these SAMs degrade upon exposure to light, with the degradation rate being influenced by the underlying substrate.[8][9]

Quantitative Data on SAM Degradation

| Substrate | Condition | Fluorine Loss | Reference |

| TiO₂ | 1 Month Ambient Light | 10.2% | [8][9] |

| SiO₂ | 1 Month Ambient Light | 6.2% | [8][9] |

The more pronounced defluorination on the photocatalytic TiO₂ substrate highlights its potential for creating contrast in lithographic applications.[8][9]

Experimental Protocol: Vapor Deposition of Perfluoroalkyl Iodide SAMs

The following is a generalized protocol based on the methodology for depositing Perfluorododecyl iodide (I-PFC12) SAMs, which can be adapted for this compound.

Objective: To form a self-assembled monolayer of perfluoroalkyl iodide on a substrate surface.

Materials:

-

This compound

-

Substrates (e.g., SiO₂, TiO₂)

-

Vapor deposition chamber

-

Vacuum pump

-

Heater/temperature controller

-

Analytical equipment (e.g., X-ray Photoelectron Spectrometer - XPS)

Methodology:

-

Substrate Preparation: Clean the substrates thoroughly to remove any organic or particulate contamination. A common method involves sonication in solvents followed by oxygen plasma or UV-ozone treatment to create a reactive, hydroxyl-terminated surface.

-

Deposition Setup: Place the cleaned substrates inside the vapor deposition chamber. Place a measured amount of this compound (e.g., 100 mg) in a crucible within the chamber.[8]

-

Vapor Phase Deposition: Evacuate the chamber to a base pressure. Heat the crucible containing the this compound to a temperature sufficient for sublimation (e.g., 100-150 °C).[8]

-

Monolayer Formation: Allow the vapor to deposit onto the substrates for a set duration (e.g., 1-2 hours).[8] The iodine headgroup is believed to interact with the substrate surface, potentially through halogen bonding, leading to the formation of an ordered monolayer.[8]

-

Post-Deposition: Cool the chamber, bring it back to atmospheric pressure, and remove the coated substrates.

-

Analysis: Characterize the formed SAM using techniques like XPS to confirm elemental composition and assess monolayer quality and degradation over time.[8]

Caption: Workflow for SAM deposition and subsequent analysis.

Role in Drug Development

While not a therapeutic agent itself, this compound is a key intermediate in pharmaceutical research.[1][2] The introduction of perfluoroalkyl chains into drug candidates can significantly enhance their metabolic stability, bioavailability, and lipophilicity.[10] This strategy, known as "fluorous chemistry," is a powerful tool in medicinal chemistry to fine-tune the pharmacokinetic properties of a molecule. This compound provides a direct route to incorporate the C10F21 group, enabling the synthesis of novel drug analogs with potentially improved therapeutic profiles.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Proper personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[3] It is also noted to be light-sensitive, and care should be taken during storage and handling.[1] When heated to decomposition, it may release toxic iodine and fluorine vapors, necessitating work in a well-ventilated area.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 全氟碘代癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 423-62-1 [chemicalbook.com]

- 6. fluoryx.com [fluoryx.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Perfluorodecyl Iodide (CAS 423-62-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl iodide (PFDI), with the CAS registry number 423-62-1, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique chemical structure, consisting of a ten-carbon perfluorinated chain terminated by an iodine atom, imparts a range of distinctive physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of various fluorinated materials, including advanced polymers, specialized surfactants, and molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the core properties, relevant experimental protocols, and potential biological interactions of this compound, tailored for professionals in research and drug development.

Core Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 423-62-1 | [1] |

| Molecular Formula | C₁₀F₂₁I | [2] |

| Molecular Weight | 645.98 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 195-200 °C (at 760 mmHg) | [1] |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents. |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements (Examples) | Personal Protective Equipment (PPE) |

| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. | Protective gloves |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection/face protection. | Safety glasses with side-shields |

| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | Dust mask type N95 (US) or equivalent |

Experimental Protocols

This compound serves as a crucial building block in organic synthesis. Below is a detailed methodology for a key reaction involving this compound.

Synthesis of 3,5-bis(perfluorodecyl)phenylboronic Acid

3,5-bis(perfluorodecyl)phenylboronic acid has been synthesized via a direct coupling reaction and has shown utility as a recyclable "green" catalyst for direct amide condensation.[3]

Reaction Scheme:

Caption: Synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid.

Methodology:

While the full experimental details from the primary literature require access to the specific journal article, the synthesis is described as a direct coupling of this compound with 1,3-diiodobenzene.[3] This type of reaction, typically a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), would generally involve the following steps:

-

Reaction Setup: A reaction vessel is charged with 1,3-diiodobenzene, an excess of this compound, a suitable palladium or other transition metal catalyst, a ligand, and a base in an appropriate organic solvent.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to allow the coupling reaction to proceed to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The resulting residue is purified, typically by column chromatography or recrystallization, to yield the 3,5-bis(perfluorodecyl)phenylboronic acid.

Note: A detailed experimental protocol for the synthesis of 3-(perfluorodecyl)prop-1-ene using this compound was not available in the reviewed literature.

Potential Signaling Pathway Interactions: Implications for Drug Development

While direct studies on the biological signaling pathways of this compound are limited, research on a closely related, shorter-chain analogue, Perfluorooctyl Iodide (PFOI), provides significant insights. This research is particularly relevant for drug development professionals exploring the potential biological activities and toxicological profiles of fluorinated compounds.

A study on human adrenocortical carcinoma cells (H295R) demonstrated that PFOI stimulates steroidogenesis.[4][5][6] The proposed mechanism involves the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[4][5][6]

Proposed cAMP Signaling Pathway Activation by Perfluoroalkyl Iodides

The study suggests that PFOI may act as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP.[4][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn upregulates the expression of key steroidogenic genes (e.g., StAR, CYP11A1, CYP17).[5] This ultimately results in an increased production of steroid hormones such as aldosterone, cortisol, and 17β-estradiol.[5][6]

Caption: Proposed cAMP signaling pathway activation by perfluoroalkyl iodides.

Given the structural similarity between PFOI and this compound, it is plausible that PFDI could elicit similar effects on steroidogenesis through the cAMP signaling pathway. This potential for endocrine disruption is a critical consideration in the toxicological assessment and drug development process for any new chemical entity containing a perfluoroalkyl iodide moiety.

General Health and Environmental Considerations

Perfluoroalkyl substances, as a class, are known for their persistence in the environment and potential for bioaccumulation.[7] Epidemiological studies have suggested associations between exposure to certain PFAS and various health effects, including altered immune and thyroid function, liver and kidney issues, and adverse reproductive and developmental outcomes.[8][9] Therefore, handling this compound should be performed with appropriate safety precautions to minimize exposure.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of fluorinated materials. Its well-defined physicochemical properties make it a reliable reagent for researchers. However, the potential for biological activity, as suggested by studies on its shorter-chain analogue, highlights the importance of thorough toxicological evaluation, particularly for applications in drug development. The proposed interaction with the cAMP signaling pathway and subsequent effects on steroidogenesis warrant further investigation to fully understand the biological implications of this class of compounds. Researchers and drug development professionals should consider both the synthetic utility and the potential biological effects of this compound in their work.

References

- 1. 全氟碘代癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorodecyl Iodide: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of perfluorodecyl iodide, a significant organofluorine compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of this versatile chemical intermediate. This document details its chemical structure, physical and chemical properties, synthesis, and key applications, including relevant experimental insights.

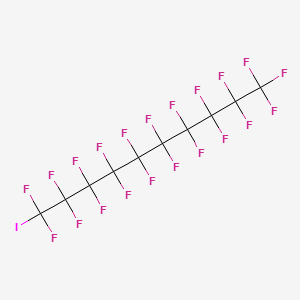

Chemical Structure and Formula

This compound is a linear-chain perfluoroalkyl iodide. Its structure consists of a ten-carbon backbone where all hydrogen atoms have been substituted with fluorine atoms, capped at one end by an iodine atom. This high degree of fluorination imparts exceptional chemical stability and unique physicochemical properties to the molecule.

The chemical identity of this compound is summarized in the table below.

| Identifier | Value |

| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-10-iododecane |

| Synonyms | Perfluoro-1-iododecane, Heneicosafluoro-1-iododecane, 1-Iodoperfluorodecane |

| CAS Number | 423-62-1[1][2] |

| Molecular Formula | C₁₀F₂₁I[1][3] |

| Molecular Weight | 645.98 g/mol [1] |

| InChI Key | UDWBMXSQHOHKOI-UHFFFAOYSA-N[2] |

| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I |

The logical relationship for identifying this compound is outlined in the following diagram.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane (CF₃(CF₂)₉I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane, with the chemical formula CF₃(CF₂)₉I, is a perfluoroalkyl iodide that serves as a critical building block in the synthesis of advanced fluorinated materials. Its unique properties, stemming from the highly electronegative fluorine atoms, make it a valuable intermediate in various fields, including materials science and pharmaceuticals. This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and key applications.

Physical and Chemical Properties

The distinct physical and chemical properties of 1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane are summarized below.

| Property | Value |

| Chemical Formula | C₁₀F₂₁I |

| Molecular Weight | 645.98 g/mol [1][2] |

| CAS Number | 423-62-1[1] |

| Appearance | Off-white solid[3] |

| Melting Point | 65-67 °C[1][3][4] |

| Boiling Point | 195-200 °C[1][3][4] |

| Density | Approximately 1.8 - 1.973 g/cm³ |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate[5] |

Synthesis and Purification

The primary industrial method for synthesizing perfluoroalkyl iodides like CF₃(CF₂)₉I is through telomerization. This process involves the reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (B6358150) (TFE).

General Telomerization Protocol

A general protocol for the synthesis of perfluoroalkyl iodides via telomerization is as follows:

-

Initiation: A short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is introduced into a high-pressure reactor.

-

Propagation: Tetrafluoroethylene (TFE) is then fed into the reactor. The reaction can be initiated either thermally or with a chemical radical initiator. The molar ratio of TFE to the initial perfluoroalkyl iodide is a critical parameter that controls the chain length of the resulting products. Higher ratios of TFE favor the formation of longer perfluoroalkyl chains.

-

Termination: The reaction is terminated after a specific time under controlled temperature and pressure.

-

Purification: The resulting mixture of perfluoroalkyl iodides with varying chain lengths is then separated by fractional distillation to isolate the desired product, such as 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane.

Chemical Reactivity and Applications

The iodine atom in 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane provides a reactive site for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis of Fluorinated Boronic Acids

Perfluorodecyl iodide is utilized in the preparation of 3,5-bis(perfluorodecyl)phenylboronic acid, which acts as a "green" catalyst for direct amide condensation reactions.[3]

Radical Addition Reactions

1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane can undergo radical addition reactions with alkenes to form new carbon-carbon bonds. A representative protocol for a similar reaction is the synthesis of 3-(perfluorodecyl)prop-1-ene.[3]

Experimental Protocol: Radical Addition to an Alkene (Representative)

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (e.g., prop-1-ene).

-

Addition of Reactants: Add 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane to the flask.

-

Solvent and Initiator: Add a suitable solvent and a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring under the inert atmosphere.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

Area-Selective Deposition

1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is of interest for area-selective deposition (ASD) applications in the semiconductor industry.[1] It can form self-assembled monolayers (SAMs) that can act as a resist for subsequent deposition processes.

Experimental Protocol: Vapor Deposition of Self-Assembled Monolayers

-

Substrate Preparation: Substrates (e.g., SiO₂ or TiO₂) are cleaned and prepared for deposition.

-

Deposition: The substrate and a source of 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane are placed in a vacuum chamber. The deposition is carried out at a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 2 hours) to allow for the formation of a monolayer.

-

Characterization: The quality and thickness of the SAM can be characterized using techniques such as Water Contact Angle (WCA) measurements and Spectroscopic Ellipsometry (SE).

Safety and Handling

1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a well-ventilated place in a tightly closed container.[4]

Conclusion

1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is a key fluorinated building block with a unique set of physical and chemical properties. Its reactivity, primarily centered around the carbon-iodine bond, allows for its incorporation into a wide range of molecules and materials. For researchers and professionals in drug development and materials science, a thorough understanding of its characteristics and handling requirements is essential for its effective and safe utilization in innovative applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Volume # 6(103), November - December 2015 — "Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles" [notes.fluorine1.ru]

- 3. US20060030744A1 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

Perfluorodecyl Iodide: A Comprehensive Technical Guide for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl iodide (PFDI), with the chemical formula C10F21I, is a significant organofluorine compound that has garnered substantial interest in the fields of materials science, polymer chemistry, and nanotechnology.[1] Its unique properties, stemming from the highly fluorinated carbon chain and the reactive iodine terminus, make it a versatile building block for the creation of novel materials with tailored surface energies, chemical resistance, and biocompatibility. This technical guide provides an in-depth overview of the key properties of this compound, detailed experimental protocols for its application, and its emerging role in advanced material design.

Core Properties of this compound

The distinct characteristics of this compound are a direct result of its molecular structure: a long, rigid perfluoroalkyl chain responsible for its oleophobicity, hydrophobicity, and high thermal and chemical stability, coupled with a carbon-iodine bond that serves as a reactive site for various chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C10F21I | [1] |

| Molecular Weight | 645.98 g/mol | [1] |

| CAS Number | 423-62-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 65-67 °C | [1][2] |

| Boiling Point | 195-200 °C | [1][2] |

| Density | 1.8 g/cm³ | [1] |

| Refractive Index | 1.317 | [1] |

| Vapor Pressure | 0.475 mmHg at 25 °C | [1] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by a series of signals corresponding to the ten distinct fluorine-bearing carbon atoms. The chemical shifts are significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbon atom attached to the iodine is the most deshielded.

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound exhibits multiple resonances corresponding to the different CF₂, and CF₃ groups. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine nucleus.[3]

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound is dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The absence of significant C-H stretching bands confirms the perfluorinated nature of the alkyl chain.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) and a characteristic fragmentation pattern involving the loss of an iodine atom and subsequent fragmentation of the perfluoroalkyl chain.

Key Applications in New Materials

The unique properties of this compound have been leveraged in a variety of applications to create advanced materials with specific functionalities.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is extensively used to create low-energy surfaces that are both hydrophobic and oleophobic. This is often achieved through the formation of self-assembled monolayers (SAMs) on various substrates. The iodine headgroup can interact with surfaces, while the perfluoroalkyl chains orient themselves away from the surface, creating a densely packed, low-energy interface.[4]

Experimental Protocol: Formation of this compound SAMs on Silicon Dioxide

This protocol describes the vapor-phase deposition of this compound to form a self-assembled monolayer on a silicon dioxide (SiO₂) substrate.

Materials:

-

This compound (PFDI)

-

Silicon wafers with a native oxide layer

-

A vacuum deposition chamber

-

Heating element

-

Water contact angle goniometer

-

X-ray photoelectron spectrometer (XPS)

Procedure:

-

Substrate Preparation: Clean the silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen gas.

-

Vapor Deposition: Place the cleaned silicon wafers and a container with a small amount of this compound into a vacuum deposition chamber.

-

Deposition Conditions: Evacuate the chamber to a base pressure of less than 1 x 10⁻⁵ Torr. Heat the this compound source to a temperature that allows for sublimation. The substrate temperature can be varied to optimize monolayer formation. A typical deposition involves heating the PFDI to 50-80°C for a duration of 1-2 hours.[5]

-

Annealing: After deposition, the substrates can be annealed in situ to improve the ordering of the monolayer.

-

Characterization:

-

Water Contact Angle (WCA): Measure the static water contact angle on the modified surface. A high contact angle (typically >110°) indicates the formation of a hydrophobic surface.

-

X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine, carbon, and iodine, and to study the chemical states of these elements.[5]

-

Synthesis of Fluorinated Polymers

This compound is a valuable chain transfer agent in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP). ITP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The C-I bond can be reversibly cleaved under radical conditions, enabling the controlled growth of polymer chains.

Experimental Protocol: Iodine Transfer Polymerization (ITP) of Methyl Methacrylate (B99206) (MMA)

This protocol outlines a general procedure for the ITP of methyl methacrylate (MMA) using this compound as a chain transfer agent (CTA) and a radical initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (PFDI)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (B28343) or another suitable solvent

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or argon source

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the desired amounts of this compound (CTA) and AIBN (initiator) in anhydrous toluene.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Monomer Addition: Add the purified methyl methacrylate (MMA) to the reaction mixture under an inert atmosphere.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction time will depend on the desired conversion.

-

Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization:

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer.

-

NMR Spectroscopy (¹H NMR, ¹⁹F NMR): Confirm the incorporation of the perfluorodecyl end-group and determine the monomer conversion.

-

Applications in Drug Development and Biomedical Imaging

While this compound is not directly used as a therapeutic agent, its unique properties are being explored for applications in drug delivery and biomedical imaging. The high fluorine content makes it a promising candidate for creating ¹⁹F MRI contrast agents.[6] Fluorinated nanoparticles can be formulated to encapsulate drugs or to act as imaging probes with a high signal-to-noise ratio, as there is no background ¹⁹F signal in biological tissues.

The synthesis of block copolymers with a fluorinated block derived from this compound can lead to the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs.[7] The fluorinated core can provide a stable environment for the drug, and the outer hydrophilic block can ensure biocompatibility and circulation in the bloodstream.

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable compound for the development of new materials. Its unique combination of a perfluorinated chain and a reactive iodine atom allows for the precise engineering of surfaces with extremely low energy and the synthesis of well-defined fluorinated polymers. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their specific applications, from creating advanced coatings to developing novel platforms for drug delivery and biomedical imaging. As research in fluorinated materials continues to expand, the importance of this compound as a key building block is expected to grow.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]

- 6. dc.engconfintl.org [dc.engconfintl.org]

- 7. mdpi.com [mdpi.com]

Perfluorodecyl Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl iodide, with the chemical formula C₁₀F₂₁I, is a prominent member of the perfluoroalkyl iodide family. Its unique molecular structure, consisting of a long, fully fluorinated carbon chain and a terminal iodine atom, imparts a remarkable combination of physical and chemical properties. This guide provides an in-depth exploration of the fundamental principles governing the behavior of this compound, its synthesis, and its diverse applications in materials science, electronics, and pharmaceutical development.

Core Principles of this compound

The distinct characteristics of this compound arise from the synergistic effects of its perfluorinated alkyl chain (the "ponytail") and the reactive carbon-iodine bond.

The Perfluoroalkyl Chain: A Source of Unique Properties

The replacement of all hydrogen atoms with fluorine atoms in the decyl chain results in several key properties:

-

High Electronegativity and Strong C-F Bonds: Fluorine is the most electronegative element, leading to highly polarized and exceptionally strong carbon-fluorine bonds. This contributes to the molecule's high thermal and chemical stability.

-

Low Surface Energy: The dense sheath of fluorine atoms around the carbon backbone results in weak intermolecular forces (van der Waals forces). This translates to extremely low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

-

Chemical Inertness: The strong C-F bonds and the steric hindrance provided by the fluorine atoms make the perfluoroalkyl chain resistant to chemical attack.

The Carbon-Iodine Bond: A Gateway to Functionality

The carbon-iodine bond is the reactive center of the molecule, providing a versatile handle for further chemical modifications. The C-I bond is considerably weaker than the C-F bonds, making it susceptible to cleavage under specific conditions. This allows this compound to participate in a variety of chemical transformations, primarily through free radical and nucleophilic substitution reactions.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀F₂₁I | |

| Molecular Weight | 645.98 g/mol | |

| CAS Number | 423-62-1 | |

| Appearance | Solid | [1] |

| Melting Point | 65-67 °C | [2][1] |

| Boiling Point | 195-200 °C | [2][1] |

| Density | 1.8 g/cm³ | [2] |

| Refractive Index | 1.317 | [2] |

| Vapor Pressure | 0.475 mmHg at 25 °C | [2] |

| Hazard Statement Codes | Description | Reference |

| H315 | Causes skin irritation | [1][3][4] |

| H319 | Causes serious eye irritation | [1][3][4] |

| H335 | May cause respiratory irritation | [1][3][4] |

Experimental Protocols

Synthesis of this compound via Telomerization

This compound is typically synthesized through a free-radical chain reaction known as telomerization. This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain, in this case, a shorter perfluoroalkyl iodide like perfluoroethyl iodide) with a "taxogen" (a monomer that is polymerized, here tetrafluoroethylene).

Materials:

-

Perfluoroethyl iodide (C₂F₅I)

-

High-pressure, high-temperature tubular reactor

-

Inert gas (e.g., Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Reactor Setup: The reaction is carried out in a continuous flow system using a tubular reactor capable of withstanding high pressures and temperatures. The system should be purged with an inert gas to remove oxygen, which can interfere with the radical reaction.

-

Reactant Feed: A continuous stream of perfluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) is fed into the heated reactor. The molar ratio of telogen to taxogen is a critical parameter that influences the chain length of the resulting perfluoroalkyl iodides. To produce a higher proportion of this compound, the ratio is adjusted accordingly.[1]

-

Reaction Conditions: The telomerization is conducted at elevated temperatures, typically in the range of 200-300°C, and high pressures.[1] The residence time of the reactants in the reactor is carefully controlled to achieve the desired degree of polymerization.

-

Product Collection: The product mixture exiting the reactor is a distribution of perfluoroalkyl iodides with varying chain lengths (C₄F₉I, C₆F₁₃I, C₈F₁₇I, C₁₀F₂₁I, etc.). This mixture is cooled and collected.

-

Purification: The desired this compound is separated from the mixture of telomers by fractional distillation under reduced pressure. The unreacted starting materials and shorter-chain telomers can be recycled back into the reactor feed.

Application: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer

The low surface energy of the perfluoroalkyl chain makes this compound an excellent candidate for creating hydrophobic and oleophobic surfaces through the formation of self-assembled monolayers.

Materials:

-

Silicon wafer

-

This compound

-

Anhydrous solvent (e.g., toluene (B28343) or hexane)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED WHEN HANDLING ) or another suitable cleaning agent.

-

Inert gas (e.g., Nitrogen or Argon)

-

Oven

Procedure:

-

Substrate Cleaning: The silicon wafer is rigorously cleaned to remove any organic contaminants and to create a hydrophilic surface with exposed hydroxyl groups. This can be achieved by immersing the wafer in a piranha solution for a specific duration, followed by thorough rinsing with deionized water and drying under a stream of inert gas.

-

Solution Preparation: A dilute solution of this compound (typically in the millimolar range) is prepared in an anhydrous solvent inside a glovebox or under an inert atmosphere to prevent the introduction of water, which can interfere with the self-assembly process.

-

Self-Assembly: The cleaned and dried silicon wafer is immersed in the this compound solution. The deposition is typically carried out at room temperature for several hours to allow for the formation of a well-ordered monolayer. The iodine end of the this compound molecules is believed to interact with the hydroxylated silicon surface.

-

Rinsing and Annealing: After the immersion period, the wafer is removed from the solution and rinsed with the anhydrous solvent to remove any non-covalently bonded molecules. The wafer is then dried with an inert gas. A subsequent annealing step, which involves heating the wafer in an oven (e.g., at 120°C for 1 hour), can improve the quality and stability of the SAM.

Visualizations

Caption: Workflow for the synthesis of this compound via telomerization.

Caption: Experimental workflow for forming a self-assembled monolayer of this compound.

Caption: Logical relationships between the structure, properties, and applications of this compound.

References

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Perfluorodecyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecyl iodide (C10F21I) is a significant fluorinated organic compound, playing a crucial role as a versatile building block in the synthesis of a wide array of fluorinated materials. Its unique properties, including thermal stability and the ability to form perfluoroalkyl radicals, make it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive investigation into the reactivity of this compound, summarizing key reaction types, detailed experimental protocols, and quantitative data. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of materials science, organic synthesis, and drug development.

Introduction

This compound, also known as 1-iodoheneicosafluorodecane, is a linear perfluoroalkyl iodide with the chemical formula CF₃(CF₂)₉I. The presence of a long perfluorinated chain imparts unique physicochemical properties to the molecule, including high density, thermal stability, and both hydrophobic and lipophobic characteristics. The carbon-iodine (C-I) bond is the most reactive site in the molecule and is susceptible to homolytic cleavage, making this compound an excellent precursor for the perfluorodecyl radical (C₁₀F₂₁•). This radical is a key intermediate in a variety of synthetic transformations, including additions to unsaturated bonds and polymerizations. This guide will delve into the primary reaction pathways of this compound, providing practical experimental details and data to facilitate its use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀F₂₁I | [1] |

| Molecular Weight | 645.98 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 195-200 °C | [2] |

| Density | 1.8 g/cm³ | [3] |

| CAS Number | 423-62-1 | [1] |

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the C-I bond. The primary reaction pathways include radical reactions, telomerization, and to a lesser extent, nucleophilic substitution.

Radical Reactions

The relatively weak C-I bond in this compound can be readily cleaved under thermal or photochemical conditions to generate the highly reactive perfluorodecyl radical. This radical can then participate in a variety of synthetic transformations.

A general workflow for a typical radical addition reaction is depicted below:

This compound can undergo radical addition to a variety of alkenes and alkynes. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by UV irradiation. The perfluorodecyl radical adds to the unsaturated bond, and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to propagate the radical chain.

Experimental Protocol: Radical Addition of 1-Iodoperfluorodecane to Graphene [3]

-

Materials: 1-Iodoperfluorodecane (500 mg, 0.8 mmol), ODCB-graphene suspension (30 mL of 0.03 mg/mL), Chloroform (CHCl₃).

-

Apparatus: Round-bottom flask, UV lamp, magnetic stirrer, vacuum filtration setup with an alumina (B75360) membrane (0.02 µm pore size), sonicator.

-

Procedure:

-

An ODCB–graphene suspension is added to a round-bottom flask with 1-iodoperfluorodecane.[3]

-

The reaction mixture is stirred at room temperature under UV illumination for 10 hours.[3]

-

CHCl₃ (20 mL) is added, and the mixture is vacuum filtered through an alumina membrane.[3]

-

The solid is suspended in CHCl₃ by sonication and filtered. This sonication and filtration process is repeated twice more to ensure the removal of all excess reactants and byproducts.[3]

-

The filter cake is washed with additional CHCl₃ and then dried in vacuo.[3]

-

| Reactant 1 | Reactant 2 | Product | Initiator | Conditions | Yield (%) | Reference |

| This compound | Graphene | Perfluorodecyl-functionalized graphene | UV light | Room temp., 10 h | N/A | [3] |

This compound can be used in the synthesis of valuable organoboronic acids. While a detailed protocol for the direct coupling with 1,3-diiodobenzene (B1666199) is mentioned in the literature, a full experimental procedure is provided for a similar reaction involving a different starting material.[3] Researchers can adapt this procedure for their specific needs.

Experimental Protocol (Adapted): Synthesis of a Fluorous Boronic Acid Catalyst [3]

-

Materials: this compound, 1,3-diiodobenzene, copper powder, aprotic solvent (e.g., DMF, DMSO), boronic acid precursor, acid, and base for workup.

-

Procedure (General Outline):

-

A mixture of 1,3-diiodobenzene, this compound, and activated copper powder in a high-boiling aprotic solvent is heated under an inert atmosphere.

-

The reaction progress is monitored by GC or TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated and purified.

-

The resulting di-substituted intermediate is then converted to the boronic acid via standard methods (e.g., lithiation followed by reaction with a trialkyl borate).

-

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| This compound | 1,3-Diiodobenzene | 1,3-Bis(perfluorodecyl)-5-iodobenzene | Ullmann condensation | N/A | [3] |

Telomerization

Telomerization is a process where a "telogen" (chain transfer agent) reacts with a "taxogen" (a monomer) to form a mixture of adducts called telomers. Perfluoroalkyl iodides, including this compound, can act as telogens in reactions with unsaturated monomers like tetrafluoroethylene (B6358150) (TFE). This process is used to synthesize longer-chain perfluoroalkyl iodides.

Atom Transfer Radical Polymerization (ATRP)

Perfluoroalkyl iodides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize well-defined polymers. This compound can be used to initiate the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), to produce polymers with a perfluorodecyl end-group.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using a Perfluoroalkyl Iodide Initiator (Adapted from a similar procedure) [5]

-

Materials: this compound, CuBr (or CuCl), 2,2'-bipyridine (B1663995) (bipy), Methyl methacrylate (MMA), N,N-Dimethylacetamide (DMAc).

-

Apparatus: Schlenk flask, oil bath, magnetic stirrer, inert gas supply (e.g., Nitrogen or Argon).

-

Procedure:

-

Add this compound (e.g., 0.934 mmol), CuBr (0.934 mmol), and bipy (1.868 mmol) to a 250 mL Schlenk flask.[5]

-

Deoxygenate the flask by several cycles of vacuum and backfilling with an inert gas.

-

Introduce MMA (e.g., 93.4 mmol) and DMAc (15 mL) via syringe.[5]

-

Immerse the reaction flask in a preheated oil bath at 90 °C and stir.[5]

-

Monitor the reaction progress by taking samples at time intervals and analyzing for monomer conversion (e.g., by GC or NMR).

-

Terminate the polymerization by cooling the flask and exposing the contents to air.

-

Dilute the reaction mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

-

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Polymer Structure | Reference |

| Methyl Methacrylate | This compound | CuBr/bipy | DMAc | 90 | C₁₀F₂₁-PMMA | [5] (adapted) |

Nucleophilic Substitution

Direct nucleophilic substitution on this compound is generally less favorable than radical reactions due to the high electronegativity of the fluorine atoms, which reduces the electrophilicity of the α-carbon. However, under certain conditions with strong nucleophiles, substitution can occur. Information on specific experimental protocols and yields for nucleophilic substitution reactions of this compound is limited in the readily available literature.

Spectroscopic Data

The characterization of this compound and its reaction products relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic features.

| Technique | This compound (C₁₀F₂₁I) | Perfluorodecyl-terminated Products (e.g., C₁₀F₂₁-R) |

| ¹H NMR | No signals expected. | Signals corresponding to the 'R' group will be present. |

| ¹³C NMR | Complex spectrum with multiple signals in the fluorinated carbon region. The C-I carbon will be at a relatively high field compared to the others. | The perfluorodecyl chain will show a similar pattern, with additional signals for the 'R' group. |

| ¹⁹F NMR | Multiple signals corresponding to the different CF₂ groups and the CF₃ terminus. The CF₂ group adjacent to the iodine will be shifted downfield. | The general pattern of the perfluorodecyl chain will be retained. Shifts of the α- and β-CF₂ groups will change depending on the nature of 'R'. |

| IR | Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region.[6][7] | The strong C-F stretching bands will be present, along with characteristic bands for the functional groups in 'R'. |

| Mass Spec. | Molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns including loss of iodine and CF₂ units.[8] | The mass spectrum will show the molecular ion of the product and fragmentation patterns related to both the perfluorodecyl chain and the 'R' group. |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is also light-sensitive, so it should be stored in a dark, well-ventilated area.[3] When heated to decomposition, it may release toxic fumes of iodine and fluorine-containing compounds.[3] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and reactive building block in fluorine chemistry. Its reactivity is primarily driven by the homolytic cleavage of the C-I bond, leading to a wide range of radical-mediated transformations. This guide has provided an overview of its core reactivity, including radical additions, telomerization, and ATRP, along with representative experimental protocols and key data. While the exploration of its nucleophilic chemistry is less common, the potential for such reactions exists. The information compiled herein serves as a practical resource for chemists seeking to utilize this compound in the synthesis of novel fluorinated materials and molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 3. d-nb.info [d-nb.info]

- 4. pure.psu.edu [pure.psu.edu]

- 5. arts.units.it [arts.units.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Perfluorodecyl Iodide Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formation of self-assembled monolayers (SAMs) using perfluorodecyl iodide (PFDI). It includes procedures for substrate preparation, monolayer deposition via vapor and solution phase methods, and characterization of the resulting films. Quantitative data from cited literature is summarized for easy reference, and key experimental workflows are visualized.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Perfluorinated SAMs are of particular interest due to their unique properties, including low surface energy, hydrophobicity, and chemical inertness. This compound (CF₃(CF₂)₉I) is a precursor for forming such monolayers on various substrates, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), and silicon nitride.[1][2][3] The formation of these SAMs is driven by a halogen bonding interaction between the iodine headgroup of the PFDI molecule and the substrate surface.[3][4] These monolayers have applications in area-selective deposition, micro-contact patterning, and in modifying the surface properties of materials for electronics and biomedical devices.[1][2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for PFDI SAMs deposited on different substrates under various conditions.

Table 1: Deposition Parameters and Resulting Properties of PFDI SAMs on SiO₂ and TiO₂

| Substrate | Deposition Method | Temperature (°C) | Time (hours) | Water Contact Angle (WCA) (°) | Thickness (nm) |

| SiO₂ | Vapor Phase | 120 | 2 | 64.9 ± 0.3 | 0.65 |

| TiO₂ | Vapor Phase | 100 | 2 | 93.9 ± 2 | 0.69 |

Data sourced from reference[1].

Table 2: Surface Properties of Perfluorinated SAMs

| Precursor | Substrate | Property | Value |

| Perfluorododecyl iodide | Silicon Wafer | Surface Energy | 4.3 mN/m |

| Perfluorododecyl iodide | Silicon Wafer | Thickness | 1.2 nm |

| Perfluorododecyl iodide | Silicon Nitride | Surface Energy | 2.6 mJ/m⁻² |

Data sourced from references[2][3][4].

Experimental Protocols

Detailed methodologies for substrate preparation, SAM deposition, and characterization are provided below.

Protocol 1: Substrate Cleaning (SiO₂/Silicon Wafers)

A pristine substrate surface is critical for the formation of high-quality SAMs. The following "Piranha" cleaning method is effective for removing organic residues from silicon-based substrates.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water

-

Nitrogen gas (for drying)

-

Glass beakers

Procedure:

-

Place the silicon substrates in a clean glass beaker.

-

Prepare the Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Immerse the substrates in the Piranha solution for 10-15 minutes.

-

Remove the substrates and rinse them thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For enhanced cleaning, a UV-ozone treatment can be applied immediately following the chemical cleaning to create a hydrophilic surface with a water contact angle of <10°.[2]

Protocol 2: Vapor Phase Deposition of PFDI SAMs

Vapor phase deposition is a clean and controlled method for forming SAMs, particularly suitable for industrial applications.[1]

Materials:

-

This compound (100 mg)

-

Cleaned substrates (e.g., SiO₂, TiO₂)

-

Vacuum deposition chamber or a sealed vessel within an oven

-

Heating system with temperature control

Procedure:

-

Place the cleaned substrates and the this compound precursor into the deposition chamber. The precursor should be in an open container to allow for sublimation.

-

Evacuate the chamber to a base pressure of approximately 9-13 mbar.[6]

-

Heat the chamber to the desired deposition temperature (e.g., 120°C for SiO₂ or 100°C for TiO₂).[1]

-

Maintain the temperature for the specified deposition time (e.g., 2 hours).[1]

-

After the deposition time has elapsed, turn off the heating and allow the chamber to cool to room temperature.

-

Vent the chamber and remove the coated substrates.

Protocol 3: Solution Phase Deposition of PFDI SAMs

Solution phase deposition offers a simpler alternative to vapor phase methods and is well-suited for laboratory-scale experiments.

Materials:

-

This compound

-

Anhydrous solvent (e.g., a highly inert perfluorinated solvent like tetradecafluorohexane is recommended to avoid solvent-surface interactions).[3]

-

Cleaned substrates

-

Sealed reaction vessel

Procedure:

-

Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 10 mM).[3]

-

Immerse the cleaned substrates in the PFDI solution within a sealed vessel to prevent contamination.

-

Allow the self-assembly process to proceed for a sufficient duration. While specific times for PFDI are not detailed in the provided results, typical SAM formation times range from several hours to 24-48 hours.[3][7] For example, immersing silicon nitride nanoparticles in a 10 mM PFDI solution for 20 hours has been reported.[3]

-

After immersion, remove the substrates from the solution.

-

Rinse the substrates thoroughly with fresh solvent to remove any physisorbed molecules.

-

Dry the substrates under a stream of dry nitrogen gas.

Protocol 4: Characterization of PFDI SAMs

4.1 Water Contact Angle (WCA) Measurement

WCA measurement is a simple and effective technique to confirm the formation of a hydrophobic SAM.

Procedure:

-

Place the SAM-coated substrate on the stage of a contact angle goniometer.

-

Dispense a small droplet of deionized water (e.g., 2 µL) onto the surface at a controlled speed (e.g., 1 µL/s).[2]

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Use software to analyze the image and determine the static contact angle. An increase in hydrophobicity compared to the bare substrate is indicative of SAM formation.[2]

4.2 Spectroscopic Ellipsometry for Thickness Measurement

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness of thin films.

Procedure:

-

First, characterize the bare substrate to obtain a reference model for the native oxide layer thickness.

-

Measure the SAM-coated substrate at multiple angles of incidence (e.g., 65°, 70°, 75°) over a wide wavelength range (e.g., 200-2500 nm).[2]

-

Model the SAM as a Cauchy layer on top of the substrate model.

-

Fit the model to the experimental data to determine the thickness of the SAM layer.

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for PFDI SAM formation and characterization.

Caption: PFDI self-assembly mechanism on a hydroxylated surface.

Caption: Postulated degradation pathway for PFDI SAMs on SiO₂.

References

Application Notes & Protocols: Vapor Deposition of Perfluorodecyl Iodide on SiO₂ for Low Surface Energy Coatings

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The formation of self-assembled monolayers (SAMs) on silicon dioxide (SiO₂) surfaces is a critical technique for modifying surface properties, such as wettability, adhesion, and biocompatibility. Perfluorinated alkyl chains are of particular interest due to their ability to create surfaces with exceptionally low surface energy, leading to hydrophobic and oleophobic properties. This document provides a detailed protocol for the vapor deposition of perfluorodecyl iodide to form a compact and stable SAM on a SiO₂ substrate. The process is driven by halogen bonding between the iodine headgroup of the this compound and the oxygen on the native silica (B1680970) surface.[1][2]

Applications:

The resulting low-energy surfaces have a wide range of potential applications, including:

-

Microelectronics: As anti-stiction coatings for MEMS/NEMS devices.

-

Biomedical Devices: To reduce biofouling and improve the biocompatibility of implants and diagnostic tools.

-

Microfluidics: For creating hydrophobic channels and controlling fluid flow.

-

Drug Delivery: To modify the surface of drug carriers for controlled release.

Experimental Data

The following tables summarize the key quantitative data obtained from the vapor deposition of this compound on SiO₂.

Table 1: Optimized Deposition Parameters

| Parameter | Value | Reference |

| Precursor | Perfluorododecyl iodide (I-PFC12) | [1][2][3] |

| Substrate | Silicon wafer with native SiO₂ layer | [1][2][3] |

| Deposition Temperature | 120 °C | [3] |

| Deposition Time | 2 hours | [3] |

Table 2: Characterization of the this compound SAM on SiO₂

| Property | Value | Reference |

| Film Thickness | 0.65 - 1.2 nm | [1][3] |

| Water Contact Angle | 64.9° ± 0.3° | [3] |

| Surface Energy | 4.3 mN m⁻¹ | [1][2] |

| Thermal Stability | Stable up to 60 °C | [1][2] |

Experimental Protocols

1. Substrate Preparation:

-

Objective: To obtain a clean and hydroxylated SiO₂ surface for optimal SAM formation.

-

Materials:

-

Silicon wafers with a native oxide layer.

-

Acetone (semiconductor grade).

-

Isopropanol (semiconductor grade).

-

Deionized (DI) water (18.2 MΩ·cm).

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Nitrogen gas (high purity).

-

-

Procedure:

-

Cleave silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).

-

Soncate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Immerse the cleaned substrates in a freshly prepared Piranha solution for 15 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates again under a stream of nitrogen gas.

-

Use the substrates immediately for the vapor deposition process to prevent re-contamination.

-

2. Vapor Deposition of this compound:

-

Objective: To form a self-assembled monolayer of this compound on the prepared SiO₂ substrates.

-

Materials:

-

Cleaned SiO₂ substrates.

-

Perfluorododecyl iodide (I-PFC12).

-

Vacuum oven or a custom-built deposition chamber.

-

A small vial or crucible to hold the precursor.

-

-

Procedure:

-

Place a small amount of perfluorododecyl iodide (e.g., a few milligrams) into a vial.

-

Place the cleaned SiO₂ substrates and the open vial containing the precursor inside the vacuum oven or deposition chamber. Ensure the substrates are not in direct contact with the precursor.

-

Evacuate the chamber to a base pressure in the mTorr range.

-

Heat the chamber to the optimized deposition temperature of 120 °C.[3]

-

Maintain the temperature and vacuum for 2 hours to allow for the sublimation of the precursor and the self-assembly of the monolayer on the substrate surfaces.[3]

-

After 2 hours, turn off the heating and allow the chamber to cool down to room temperature under vacuum.

-

Vent the chamber with nitrogen gas and remove the coated substrates.

-

(Optional) Anneal the coated substrates at a moderate temperature (e.g., 60 °C) to potentially improve the ordering of the SAM.

-

3. Characterization of the SAM:

-

Objective: To verify the formation and quality of the this compound monolayer.

-

Techniques:

-

Contact Angle Goniometry:

-

Place a droplet of DI water on the surface of the coated and uncoated substrates.

-

Measure the static contact angle. A significant increase in the water contact angle on the coated substrate indicates the formation of a hydrophobic layer.

-

-

Ellipsometry:

-

X-ray Photoelectron Spectroscopy (XPS):

-

Analyze the elemental composition of the surface to confirm the presence of fluorine, carbon, and iodine from the this compound molecule.

-

-

Diagrams

Caption: Experimental workflow for the vapor deposition of this compound on SiO₂.

Caption: Logical relationship of SAM formation via halogen bonding.

References

- 1. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | MDPI [mdpi.com]

Application Notes and Protocols for Hydrophobic Surface Modification Using Perfluorodecyl Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluorodecyl iodide is a fluorinated organic compound utilized for creating highly hydrophobic and oleophobic surfaces. Its molecular structure, consisting of a long perfluorinated carbon chain and an iodine headgroup, facilitates the formation of dense, low-energy self-assembled monolayers (SAMs) on a variety of substrates. These SAMs significantly reduce surface wettability, adhesion, and friction, making them valuable in diverse fields such as microelectronics, biosensing, and the development of advanced materials. The primary mechanism for the self-assembly of iodo-perfluorinated alkanes on substrates like silica (B1680970) and silicon nitride is believed to be the formation of a halogen bond between the iodine atom and surface atoms such as oxygen or nitrogen.[1][2][3] This document provides detailed protocols for the application of this compound for surface modification and presents key performance data.

Data Summary

The following table summarizes the quantitative data obtained from surfaces modified with perfluorododecyl iodide (I-PFC12), a commonly used this compound.

| Substrate | Deposition Method | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) | Surface Energy (mJ/m²) | Monolayer Thickness (nm) | Reference |

| Silicon Nitride (SiNx) | Solution-Phase | Not Specified | Not Specified | >120° | 2.6 | 2.6 ± 0.4 | [1] |

| Silicon Wafer (SiO2) | Solution-Phase | Not Specified | Not Specified | Not Specified | 4.3 | 1.2 | [4] |

| Silicon Wafer (SiO2) | Vapor-Phase | 120 | 2 | 64.9° ± 0.3° | Not Specified | 0.65 | [3] |

| Titanium Dioxide (TiO2) | Vapor-Phase | 100 | 2 | 93.9° ± 2° | Not Specified | 0.69 | [3] |

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound SAMs

This protocol describes the formation of a self-assembled monolayer of this compound from a solution onto a substrate.

Materials:

-

This compound (e.g., perfluorododecyl iodide)

-

Anhydrous perfluorinated solvent (e.g., perfluorohexane (B1679568) or perfluorooctane)

-

Substrates (e.g., silicon wafers with native oxide, silicon nitride coated wafers)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass or Teflon vials with caps

-

Ultrasonic bath

-

Spinner or compressed air for drying

Methodology:

-

Substrate Cleaning:

-

Immerse the substrates in a piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas or by spin-drying.

-

-

Solution Preparation:

-

Prepare a 1-10 mM solution of this compound in an anhydrous perfluorinated solvent inside a clean glass or Teflon vial.

-

-

Self-Assembly:

-

Immerse the cleaned and dried substrates into the this compound solution.

-

Seal the vial and leave it undisturbed for 2-24 hours at room temperature to allow for the formation of the SAM. The optimal time may vary depending on the substrate and desired monolayer density.

-

-

Post-Deposition Rinsing and Drying:

-

Remove the substrates from the solution.

-

Rinse the substrates thoroughly with the pure perfluorinated solvent to remove any physisorbed molecules.

-

Dry the substrates again under a stream of high-purity nitrogen gas.

-

-

Characterization:

-

The modified surfaces can be characterized using techniques such as water contact angle goniometry to assess hydrophobicity, ellipsometry to measure monolayer thickness, and X-ray photoelectron spectroscopy (XPS) to determine surface elemental composition.

-

Protocol 2: Vapor-Phase Deposition of this compound SAMs

This protocol is suitable for substrates that are sensitive to solvents or when a solvent-free process is desired.

Materials:

-

This compound (e.g., perfluorododecyl iodide)

-

Substrates (e.g., silicon wafers with native oxide, TiO2 coated wafers)

-

Vacuum oven or a sealed vessel for deposition

-

Schlenk line or vacuum pump

-

Piranha solution or UV-Ozone cleaner

-

Deionized (DI) water

-

Nitrogen gas

Methodology:

-

Substrate Cleaning:

-